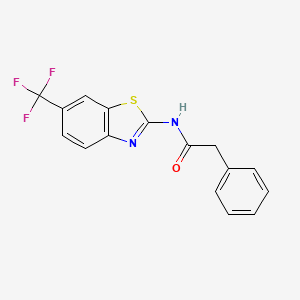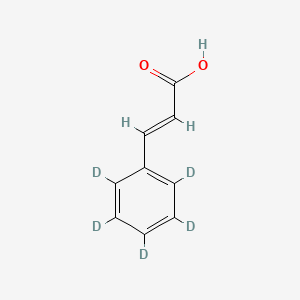
hNTS1R agonist-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
hNTS1R agonist-1, also known as Compound 10, is a full agonist of the human neurotensin receptor 1 (hNTS1R). This compound has a high affinity for hNTS1R with a dissociation constant (K_i) of 6.9 nM. It is capable of crossing the blood-brain barrier and has shown potential in enhancing motor function and memory in mouse models of Parkinson’s disease. Additionally, this compound is an analog of Neurotensin (8-13) and exhibits neuroprotective properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hNTS1R agonist-1 involves multiple steps, including the formation of peptide bonds and the incorporation of specific amino acid residues. The key steps in the synthetic route include:
Peptide Bond Formation: The synthesis begins with the formation of peptide bonds between amino acids such as lysine, proline, tyrosine, isoleucine, and leucine.
Protection and Deprotection Steps: Protecting groups are used to prevent unwanted reactions at specific sites during the synthesis. These groups are later removed in deprotection steps.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired purity and yield
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Automation and advanced purification techniques are employed to ensure consistency and quality in the final product .
Analyse Des Réactions Chimiques
Types of Reactions
hNTS1R agonist-1 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the tyrosine residue.
Reduction: Reduction reactions can occur at specific sites, such as the disulfide bonds in the peptide chain.
Substitution: Substitution reactions can be used to modify specific amino acid residues to alter the compound’s properties
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, dithiothreitol.
Protecting Groups: Fmoc (9-fluorenylmethoxycarbonyl), Boc (tert-butoxycarbonyl).
Major Products
The major products formed from these reactions include various analogs of this compound with modified properties, such as increased stability or altered receptor affinity .
Applications De Recherche Scientifique
hNTS1R agonist-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of neurotensin receptor agonists.
Biology: Investigated for its role in modulating neurotransmission and neuroprotection.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases such as Parkinson’s disease.
Industry: Utilized in the development of new drugs targeting neurotensin receptors
Mécanisme D'action
hNTS1R agonist-1 exerts its effects by binding to the human neurotensin receptor 1 (hNTS1R) and activating it. This activation leads to a cascade of intracellular signaling events, including the activation of G-proteins and subsequent modulation of downstream effectors. The compound enhances motor function and memory by modulating neurotransmitter release and providing neuroprotection .
Comparaison Avec Des Composés Similaires
Similar Compounds
Neurotensin (8-13): A natural peptide with similar neuroprotective properties.
SB 611812: Another neurotensin receptor agonist with different receptor affinity and pharmacokinetic properties.
Urantide acetate: A neurotensin receptor antagonist used for comparison in receptor studies
Uniqueness
hNTS1R agonist-1 is unique due to its high affinity for hNTS1R, ability to cross the blood-brain barrier, and its dual role as a neuroprotective agent and enhancer of motor function and memory. These properties make it a valuable tool in both research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C37H62N10O9 |
|---|---|
Poids moléculaire |
790.9 g/mol |
Nom IUPAC |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-(diaminomethylideneamino)oxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C37H62N10O9/c1-5-22(4)30(34(52)44-28(36(54)55)19-21(2)3)45-32(50)27(20-23-11-13-24(48)14-12-23)43-33(51)29-10-8-17-47(29)35(53)26(15-18-56-46-37(40)41)42-31(49)25(39)9-6-7-16-38/h11-14,21-22,25-30,48H,5-10,15-20,38-39H2,1-4H3,(H,42,49)(H,43,51)(H,44,52)(H,45,50)(H,54,55)(H4,40,41,46)/t22-,25-,26-,27-,28-,29-,30-/m0/s1 |
Clé InChI |
KJBAFWBHDMSCQY-ODKJCKIQSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCON=C(N)N)NC(=O)[C@H](CCCCN)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCON=C(N)N)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



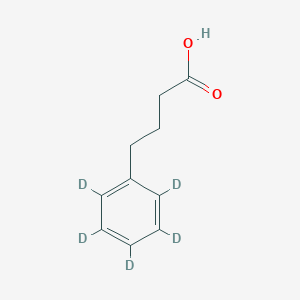
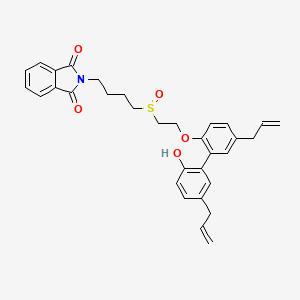
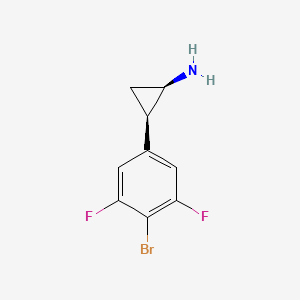
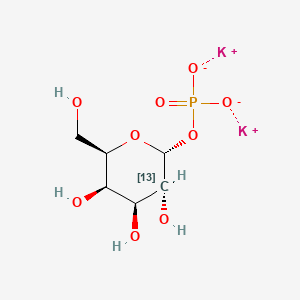

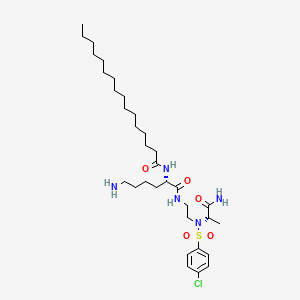
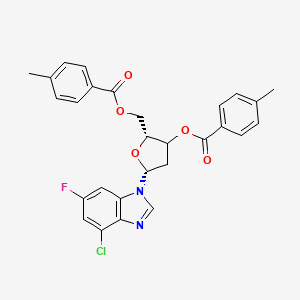
![(4S)-4-[[(2S)-2-acetamidohexanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12395786.png)
